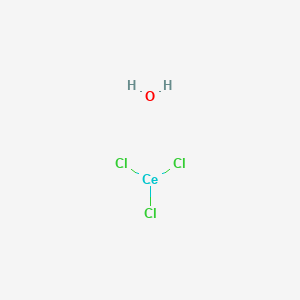

Cerium(III) chloride hydrate

Vue d'ensemble

Description

Enhanced Corrosion Resistance

Research has shown that cerium(III) chloride can significantly enhance the corrosion resistance of magnesium alloy AM60 in a sodium chloride solution. The presence of Ce^3+ ions can suppress corrosion up to a concentration of 1.0 mM. However, beyond this concentration, the corrosion rate increases until it stabilizes. The surface film resistance increases over time, peaking at 24 hours before decreasing and stabilizing. Notably, the film exhibits self-healing properties and thickens upon re-exposure to the chloride solution. Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) analyses confirm that a more compact coating forms when cerium is added to the solution compared to when it is applied as a post-coating .

Molecular Structure Analysis

Cerium(IV) tellurite halides have been synthesized hydrothermally, revealing a cationic inorganic framework in their structure. The cerium(IV) dimers are connected by a novel 3D Te_7O_17^6- building unit, creating an unusual hexagonal-bipyramidal environment around the cerium(IV) ions. This structure is the first of its kind to feature cerium-containing cationic frameworks .

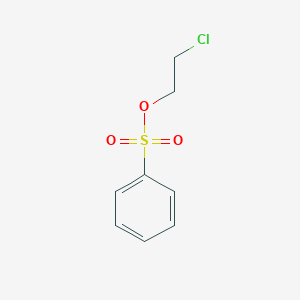

Chemical Reactions Analysis

Cerium(III) chloride has been found to mediate high-yielding and diastereoselective additions of sulfonamide dianions to aldehydes and ketones. This reactivity extends to biologically important substrates, demonstrating chemoselectivity for aldehydes over nitriles and suppressing enolate formation with sensitive substrates. The utility of cerium(III) chloride in these reactions highlights its potential in synthetic organic chemistry .

Electrochemical Properties

Spectroscopic measurements have indicated that cerium(III) and cerium(IV) can form complex anions such as [CeCl_6]^x- (where x=3 for Ce^3+ and 2 for Ce^4+) in a molten salt composed of basic aluminum chloride and 1-methyl-3-ethylimidazolium chloride. The electrochemical reaction of these anions is quasireversible and has been studied on various electrodes, providing insights into the kinetics and mechanisms of these redox processes .

Synthesis of Novel Compounds

Cerium(III) chloride has been used to synthesize novel lanthanoid porphyrins, such as cerium(IV) bis(octaethylporphyrinate) and dicerium(III) tris(octaethylporphyrinate). These compounds exhibit unique double-decker and triple-decker molecular structures, respectively, with the cerium ions adopting a square-antiprismatic geometry. The synthesis process and the structural characterization of these compounds have been detailed, contributing to the development of new families of lanthanoid molecules .

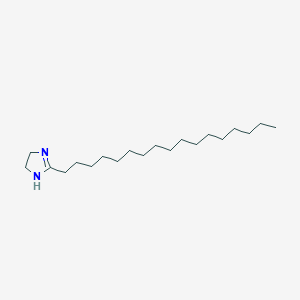

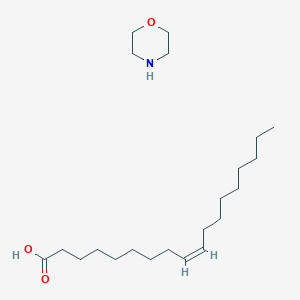

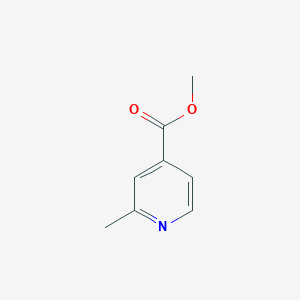

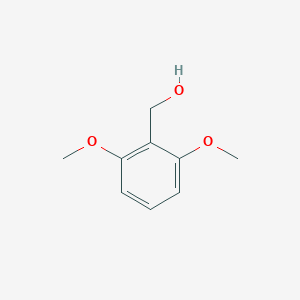

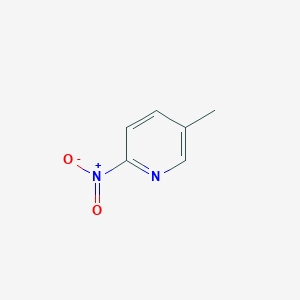

Heterocyclic Structures Synthesis

Cerium(III) salts have been employed in the synthesis of various heterocyclic structures. The review of these methodologies emphasizes the versatility of cerium(III) salts in promoting the formation of five- and six-membered nitrogen-containing heterocycles, their oxygenated analogues, and larger seven-membered rings and mixed heterocyclic motifs .

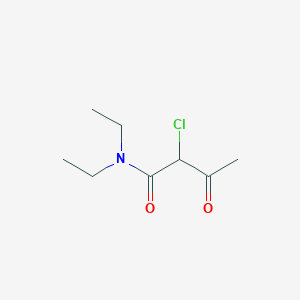

Catalysis in Organic Reactions

Cerium(III) chloride heptahydrate, in conjunction with sodium iodide, has been shown to catalyze the Michael addition of 1,3-dicarbonyl compounds to unsaturated ketones and aldehydes under solvent-free conditions. This catalytic system is highly efficient, chemoselective, and can be reused without significant loss of activity, offering an environmentally friendly alternative to traditional base-catalyzed processes .

Multicomponent Reactions

A highly efficient catalytic method using cerium(III) chloride has been developed for the addition of aldehydes, β-naphthol, and cyclic 1,3-dicarbonyl compounds/Meldrum's acid. This multicomponent reaction facilitates the preparation of tetrahydrobenzo[a]-xanthen-11-one and benzo[f]chromen-3-one derivatives, showcasing an eco-friendly and novel procedure .

Synthesis of N-Acylhydrazones

Cerium(III) chloride has been utilized to mediate the condensation of hydrazides and aldehydes, rapidly converting them into N-acylhydrazones. This method is mild, stereoselective, and compatible with a broad range of solvents and functional groups. It is particularly effective with less reactive substrates, where traditional protocols without the catalyst are not successful .

Crystal Structure of Cerium(III) Compounds

The crystal structure of hydrogen cerium(III) sulfate hydrate has been determined, revealing cerium(III) ions in irregular nine-coordination with oxygen atoms from sulfate ions and water molecules. The structure also includes oxonium ions that participate in the hydrogen bonding network, providing insights into the coordination chemistry of cerium(III) compounds .

Applications De Recherche Scientifique

Organic Synthesis

Cerium(III) chloride is a reagent in several procedures used in organic synthesis . It is used in the Luche reduction of alpha, beta-unsaturated carbonyl compounds, which has become a popular method in organic synthesis . The method involves using CeCl3·7H2O in conjunction with sodium borohydride .

Preparation of Nanoceria

Cerium(III) chloride heptahydrate can be used as a precursor to prepare cerium oxide nanoparticles (CeO2-NPs) for biomedical applications . These nanoparticles have received significant attention due to their biocompatibility, good conductivity, and the ability to transfer oxygen .

Electrochemical Sensing Applications

Nanoceria has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . This application involves the synthesis of CeO2-NPs and their use for electrochemical detection of various analytes .

Fabrication of Thin Films

Cerium(III) chloride heptahydrate can be used as a solution to fabricate thin films of CeO2 on glass substrates by the spray pyrolysis process . This process involves spraying a solution of the cerium(III) chloride heptahydrate onto a heated substrate, where it decomposes to form a film of cerium oxide .

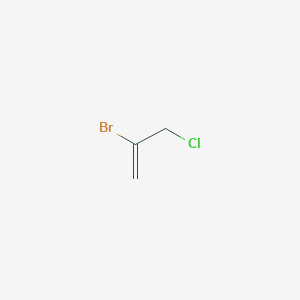

Polymerization of Olefins

Cerium(III) chloride is used in the polymerization of olefins . It acts as a Lewis acid and is used in Friedel-Crafts alkylation and acylation reactions in organic synthesis .

Preparation of Allylsilanes

Cerium(III) chloride heptahydrate is used in the preparation of allylsilanes from esters . It is used as a reducing agent in organic synthesis in place of sodium borohydride . In the Luche reaction, carvone gives selectively allylic alcohol .

Preparation of Anhydrous CeCl3

Cerium(III) chloride hydrate can be used to prepare anhydrous CeCl3 . The process involves gradually heating the heptahydrate to 140 °C (284 °F) over many hours under vacuum . This form of anhydrous CeCl3 is suitable for use with organolithium and Grignard reagents .

Preparation of Other Cerium Salts

Cerium(III) chloride hydrate is used as an important raw material in the preparation of other cerium salts such as cerium(III) trifluoromethanesulfonate .

Incandescent Gas Mantles

Cerium(III) chloride is used in incandescent gas mantles . These are a type of gas lighting device that uses gaseous fuel and some type of mantle to produce light via incandescence .

Spectrography

Cerium(III) chloride is used in spectrography . Spectrography is a technique used in physical and analytical chemistry that allows the identification and quantification of a substance based on the spectrum it produces when it interacts with electromagnetic radiation .

Photocatalytic Degradation

Cerium(III) chloride heptahydrate can be used as a precursor to prepare cerium oxide nanoparticles for photocatalytic degradation . Photocatalytic degradation is a process that uses light to activate a substance which modifies the rate of a chemical reaction .

Hydrolysis to CeOCl

Cerium(III) chloride hydrate can undergo hydrolysis to form CeOCl . This process involves heating the hydrate, which may cause small amounts of hydrolysis .

Preparation of Cerium Metal

Cerium(III) chloride can be used in the preparation of cerium metal . The anhydrous halide may be prepared from cerium metal and hydrogen chloride .

Conversion of Esters to Allylsilanes

Cerium(III) chloride hydrate is used in the conversion of esters to allylsilanes . This process involves using cerium(III) chloride hydrate as a reducing agent in organic synthesis in place of sodium borohydride .

Preparation of Cerium(III) Trifluoromethanesulfonate

Cerium(III) chloride hydrate is used as an important raw material in the preparation of other cerium salts such as cerium(III) trifluoromethanesulfonate .

Biomedical Applications

Cerium(III) chloride heptahydrate can be used as a precursor to prepare cerium oxide nanoparticles for biomedical applications . These nanoparticles have received significant attention due to their biocompatibility, good conductivity, and the ability to transfer oxygen .

Safety And Hazards

Cerium(III) chloride hydrate causes severe skin burns and eye damage . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

Orientations Futures

Cerium(III) chloride hydrate has been used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . It has also been used in the synthesis of cerium oxide nanoparticles . Future research may focus on these applications and explore new ones.

Propriétés

IUPAC Name |

trichlorocerium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKFCFKIYPLYNY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Ce](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50892235 | |

| Record name | Cerium trichloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium(III) chloride hydrate | |

CAS RN |

19423-76-8, 18618-55-8, 64332-99-6 | |

| Record name | Cerium chloride (CeCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19423-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium trichloride heptahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18618-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerium chloride, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019423768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium trichloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50892235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cerium(3+) trichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.